Benzonitrile, 2-(1,1-dimethylethyl)-
Overview
Description
Benzonitrile, 2-(1,1-dimethylethyl)-, also known as 2-(tert-Butyl)benzonitrile, is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile where a tert-butyl group is attached to the second carbon of the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 2-(1,1-dimethylethyl)-, can be achieved through several synthetic routes. One common method involves the reaction of 2-(1,1-dimethylethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods: In an industrial setting, the synthesis of benzonitrile, 2-(1,1-dimethylethyl)-, may involve the use of catalytic systems to enhance the reaction rate and yield. The use of ionic liquids as solvents and catalysts has been explored to provide a greener and more efficient synthesis route. These ionic liquids can act as co-solvents, catalysts, and phase separation agents, simplifying the separation process and reducing the need for additional catalysts .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-(1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 2-(1,1-Dimethylethyl)benzylamine.
Hydrolysis: 2-(1,1-Dimethylethyl)benzoic acid or 2-(1,1-Dimethylethyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzonitrile, 2-(1,1-dimethylethyl)-, has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and advanced materials.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical intermediates.
Agriculture: It is used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(1,1-dimethylethyl)-, depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of hydrogen atoms. In hydrolysis reactions, the nitrile group is converted to a carboxylic acid or amide through the addition of water molecules. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Benzonitrile, 2-(1,1-dimethylethyl)-, can be compared with other similar compounds such as:
Benzonitrile: The parent compound without the tert-butyl group.
2-Methylbenzonitrile: A similar compound with a methyl group instead of a tert-butyl group.
2-Ethylbenzonitrile: A similar compound with an ethyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in benzonitrile, 2-(1,1-dimethylethyl)-, imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity and the types of reactions it undergoes, as well as its applications in various fields.
Properties
IUPAC Name |
2-tert-butylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOCOLYIBIAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071615 | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68527-72-0 | |
Record name | 2-(1,1-Dimethylethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68527-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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